
(2-Chlorothiazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chlorothiazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 2377607-88-8 . It has a molecular weight of 163.39 and its linear formula is C3H3BClNO2S . The compound is a solid and it is stored in a dark place, under an inert atmosphere, and in a freezer under -20C .
Molecular Structure Analysis
The InChI Key for “(2-Chlorothiazol-5-yl)boronic acid” is UTPPHYDFRDZYRQ-UHFFFAOYSA-N . The compound has 9 heavy atoms, 5 of which are aromatic . It has 1 rotatable bond, 3 H-bond acceptors, and 2 H-bond donors .
Physical And Chemical Properties Analysis
“(2-Chlorothiazol-5-yl)boronic acid” has a molar refractivity of 36.95 . Its topological polar surface area (TPSA) is 81.59 Ų . The compound has a high GI absorption and it is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound’s Log Kp (skin permeation) is -6.69 cm/s . Its Log Po/w (iLOGP) is 0.0 , and its consensus Log Po/w is -0.12 . The compound is very soluble, with a solubility of 3.02 mg/ml or 0.0185 mol/l .
科学的研究の応用
Suzuki–Miyaura Coupling
“(2-Chlorothiazol-5-yl)boronic acid” can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, including “(2-Chlorothiazol-5-yl)boronic acid”, have been utilized in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biochemical Tools
Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition, and cell delivery systems . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
Electrophoresis of Glycated Molecules
Boronic acids, including “(2-Chlorothiazol-5-yl)boronic acid”, have been used for electrophoresis of glycated molecules . They have been employed as building materials for microparticles for analytical methods .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . The interaction of boronic acids with diols allows for the creation of polymers that can respond to changes in glucose levels, leading to the controlled release of insulin .
Synthetic Receptors for Low Molecular Compounds
Boronic acids have been used in the development of synthetic receptors for low molecular compounds . These receptors can be used for the detection of various analytes, with boronic acids playing a crucial role due to their ability to form reversible covalent bonds with diols .
Safety and Hazards
特性
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BClNO2S/c5-3-6-1-2(9-3)4(7)8/h1,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPPHYDFRDZYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(S1)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorothiazol-5-yl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2720246.png)
![1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2720247.png)
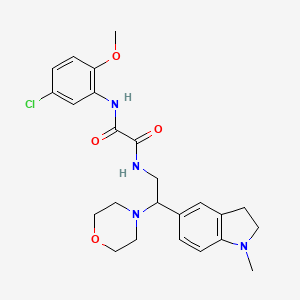
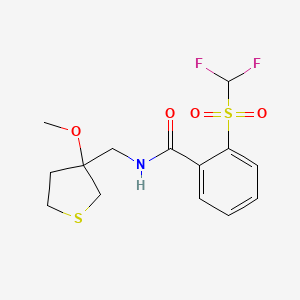
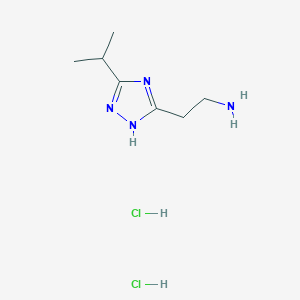
![4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2720255.png)
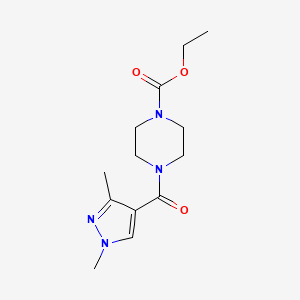
![1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2720259.png)
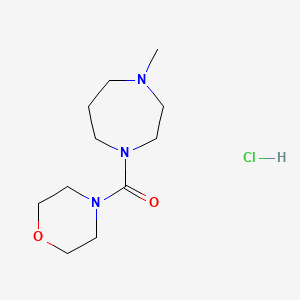
![2-methoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2720264.png)
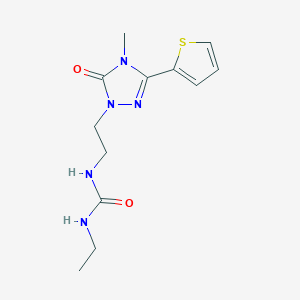
![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2720266.png)
![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide](/img/structure/B2720267.png)